Cas no 1361646-38-9 (6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid)

6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid structure
1361646-38-9 structure
商品名:6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid
CAS番号:1361646-38-9
MF:C12H7Cl3N2O2
メガワット:317.555179834366
CID:4968567

6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

    • 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid
    • インチ: 1S/C12H7Cl3N2O2/c13-6-2-8(14)10(9(15)3-6)7-1-5(12(18)19)4-17-11(7)16/h1-4H,(H2,16,17)(H,18,19)
    • InChIKey: RCNXDVOHSRSCIC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(C=1C1C(N)=NC=C(C(=O)O)C=1)Cl)Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 333
  • トポロジー分子極性表面積: 76.2
  • 疎水性パラメータ計算基準値(XlogP): 3.5

6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013029058-500mg
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid
1361646-38-9 97%
500mg
790.55 USD 2021-06-22
Alichem
A013029058-1g
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid
1361646-38-9 97%
1g
1,475.10 USD 2021-06-22
Alichem
A013029058-250mg
6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid
1361646-38-9 97%
250mg
489.60 USD 2021-06-22

6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid 関連文献

6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acidに関する追加情報

Introduction to 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid (CAS No. 1361646-38-9) and Its Emerging Applications in Chemical Biology

6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid, identified by its CAS number 1361646-38-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities. The structural framework of 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid incorporates a chlorinated aromatic ring, which contributes to its unique chemical properties and potential applications in drug discovery and molecular recognition.

The presence of three chlorine atoms at the 2, 4, and 6 positions of the phenyl ring enhances the electrophilicity of the molecule, making it a valuable scaffold for further functionalization. This feature has been exploited in various synthetic strategies to develop novel bioactive entities. In recent years, researchers have been exploring the pharmacological potential of this compound, particularly in the context of modulating neurotransmitter systems and addressing neurological disorders.

One of the most compelling aspects of 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid is its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are integral to various physiological processes, including learning, memory, and muscle contraction. The chlorinated phenyl moiety in this compound appears to enhance binding affinity to specific nAChR subtypes, making it a promising candidate for developing targeted therapies. For instance, studies have suggested that derivatives of this compound may exhibit selectivity for α7 nAChRs, which are implicated in cognitive functions and have been associated with conditions such as Alzheimer's disease.

Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have further illuminated the mechanistic aspects of 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid. Molecular docking simulations have revealed that the chlorine atoms play a critical role in stabilizing the binding interactions with receptor targets. This insight has guided the design of more potent analogs with improved pharmacokinetic profiles. Additionally, the compound's ability to cross the blood-brain barrier has been a focal point of investigation, as it could enhance therapeutic efficacy in central nervous system (CNS) disorders.

In vitro experiments have demonstrated that 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid exhibits inhibitory effects on certain enzymes and receptors relevant to inflammation and pain pathways. These findings align with emerging research suggesting that nicotinic acid derivatives may serve as dual-action compounds—modulating both neurotransmitter signaling and inflammatory responses. Such multifaceted activity makes this class of molecules attractive for addressing complex pathological conditions.

The synthesis of 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid involves multi-step organic reactions that highlight its synthetic versatility. The chlorination step at the phenyl ring is particularly noteworthy, as it requires precise control to achieve regioselectivity. Advanced synthetic methodologies, such as catalytic chlorination and flow chemistry techniques, have been employed to optimize yield and purity. These advancements not only facilitate large-scale production but also enable rapid screening of analogs for enhanced biological activity.

The growing interest in 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid is also driven by its potential role in developing next-generation therapeutics. Preclinical studies are underway to evaluate its efficacy in animal models of neurological disorders. The compound's structural features suggest that it may interact with other biological targets beyond nAChRs, such as ion channels and G protein-coupled receptors (GPCRs). Exploring these interactions could uncover novel therapeutic avenues and expand its utility in drug development.

From a regulatory perspective, 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid (CAS No. 1361646-38-9) is subject to standard guidelines for chemical substances used in research and pharmaceutical applications. Ensuring compliance with safety protocols during handling and experimentation is paramount to maintaining laboratory integrity and protecting researchers from potential hazards.

The future directions for research on this compound include exploring its role in modulating immune responses and investigating its potential as an adjuvant in vaccine formulations. The chlorinated aromatic core provides a versatile platform for further derivatization into molecules with enhanced immunomodulatory properties. Such studies could contribute to advancements in both therapeutic drug development and preventive medicine.

In conclusion, 6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid represents a fascinating compound with significant promise in chemical biology and pharmaceutical science. Its unique structural features enable diverse biological interactions,making it a valuable tool for drug discovery。Ongoing research continues to uncover new applications,and it is anticipated that this molecule will play an increasingly important role in addressing complex diseases affecting human health.

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